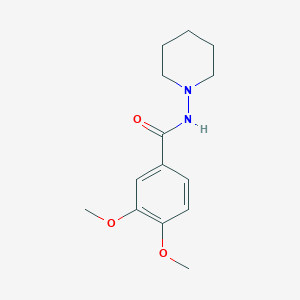
3,4-dimethoxy-N-(piperidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(piperidin-1-yl)benzamide is a chemical compound with the molecular formula C14H20N2O3 It is characterized by the presence of a benzamide core substituted with two methoxy groups at the 3 and 4 positions and a piperidinyl group at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(piperidin-1-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using cheaper and more readily available starting materials. One method involves the use of 1,2-dimethoxybenzene as the starting material, which is reacted with piperidine under the catalysis of aluminum trichloride (anhydrous) to form the desired product. This method is cost-effective and suitable for large-scale production .
化学反応の分析
Types of Reactions
3,4-dimethoxy-N-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in the presence of a suitable solvent are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
科学的研究の応用
3,4-dimethoxy-N-(piperidin-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3,4-dimethoxy-N-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
- 3,4-dimethoxy-N-1-methylpiperidinylbenzamide
- 3,5-dimethoxy-N-1-piperidinylbenzamide
- 3,4-dimethoxy-N-(5-nitro-2-pyridinyl)benzamide
Uniqueness
3,4-dimethoxy-N-(piperidin-1-yl)benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
特性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
3,4-dimethoxy-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-7-6-11(10-13(12)19-2)14(17)15-16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17) |
InChIキー |
CEBDUXBAKGPQAI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NN2CCCCC2)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NN2CCCCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B226779.png)
![3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226780.png)
![4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226783.png)
![4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226784.png)


methanone](/img/structure/B226796.png)
methanone](/img/structure/B226798.png)
methanone](/img/structure/B226799.png)
![1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B226802.png)
![5-[4-(heptyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B226803.png)
